molecular formula C12H13NO B8659914 4-ethyl-6-methoxyisoquinoline

4-ethyl-6-methoxyisoquinoline

Cat. No.: B8659914
M. Wt: 187.24 g/mol
InChI Key: CUDYASREPDKSDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-6-methoxyisoquinoline is a heterocyclic aromatic organic compound belonging to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are commonly found in various natural alkaloids. The presence of an ethyl group at the 4th position and a methoxy group at the 6th position distinguishes this compound from other isoquinolines, potentially imparting unique chemical and biological properties.

Chemical Reactions Analysis

Types of Reactions: 4-ethyl-6-methoxyisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Electrophilic substitution reactions are common, especially at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of tetrahydroisoquinolines.

    Substitution: Formation of halogenated isoquinolines.

Mechanism of Action

The mechanism of action of 4-ethyl-6-methoxyisoquinoline involves its interaction with various molecular targets. Isoquinolines are known to inhibit cell proliferation and induce apoptosis in cancer cells by interfering with cell cycle regulation and signaling pathways . The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    Isoquinoline: The parent compound with no substituents.

    6-Methoxy-isoquinoline: Lacks the ethyl group at the 4th position.

    4-Ethyl-isoquinoline: Lacks the methoxy group at the 6th position.

Uniqueness: 4-ethyl-6-methoxyisoquinoline is unique due to the presence of both the ethyl and methoxy groups, which may confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

4-ethyl-6-methoxyisoquinoline

InChI

InChI=1S/C12H13NO/c1-3-9-7-13-8-10-4-5-11(14-2)6-12(9)10/h4-8H,3H2,1-2H3

InChI Key

CUDYASREPDKSDX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=C(C=CC2=CN=C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

6 g of 6-Methoxy-isoquinoline (152) were dissolved in dry THF. Under argon a 1M solution of potassium triethylborane (37.7 mL) was added dropwise. The solution was stirred for five hours, then iodoethane (3.3 mL) was added dropwise. The solution was stirred overnight, cooled to 0° C. and 96 mL of 1N NaOH and 36 mL of 35% sodium peroxide were added. After gas evolution stopped, water and dichloromethane were added, the aqueous layer was extracted three times with dichloromethane the organic layer was dried over sodium sulfate and the solvent was removed in vacuo.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium triethylborane
Quantity
37.7 mL
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
96 mL
Type
reactant
Reaction Step Four
Quantity
36 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.